2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine - 946383-35-3

2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Catalog Number: EVT-3551426
CAS Number: 946383-35-3
Molecular Formula: C23H24IN5O
Molecular Weight: 513.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Imatinib (4-(4-methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide) []

  • Compound Description: Imatinib is a well-known tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML). It functions by inhibiting the activity of specific tyrosine kinases, particularly BCR-ABL, PDGF-R, and c-Kit. []
  • Relevance: Imatinib shares significant structural similarities with the main compound, 2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine. Both compounds feature a central pyrimidine ring, and notably, both have an aniline moiety directly attached to this ring. While the substitution patterns on the aniline and pyrimidine rings differ, the presence of these core structures highlights their close structural relationship. []

2. Flumatinib (4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide) []

    3. 4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide []

    • Compound Description: This compound is specifically mentioned as a point of comparison to Flumatinib in a study investigating the metabolism of the latter in CML patients. []
    • Relevance: This compound is essentially Imatinib. The structural relevance to the main compound is identical to that described for Imatinib - the shared central pyrimidine ring and the direct aniline substitution at the 4-position being the defining features. []

    4. N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines []

    • Compound Description: This represents a series of ten newly synthesized compounds investigated for their hydrogen bonding capabilities. While their biological activity is not the primary focus, the study highlights the impact of different substituents on their solid-state structures. []
    • Relevance: These compounds share the pyrimidine core structure with the main compound, but instead of a single nitrogen substitution on the pyrimidine ring, they feature a fused pyrazole ring, leading to a pyrazolo[3,4-d]pyrimidine scaffold. While this is a significant difference, the presence of diverse substitutions at the N(4) position of the pyrazole ring in these compounds offers a point of comparison for exploring structure-activity relationships related to modifications on the main compound. []

    5. Series of N (3-(4-(pyridin-3yl)-1H-imidazol-2-ylamino)phenyl)amide Derivatives []

    • Compound Description: This series of novel compounds was designed based on the structure of Imatinib, aiming to develop potent and selective inhibitors of the PDGF receptor tyrosine kinase. The core pyrimidine structure of Imatinib was replaced with a bioisosteric imidazole ring in these derivatives. []
    • Relevance: This group highlights a significant departure from the core structure of 2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine. While they are designed as tyrosine kinase inhibitors and maintain some structural features like the amide and substituted phenyl groups, the replacement of the pyrimidine with an imidazole ring makes their relevance to the main compound less direct. []

    6. 3-Brom-4-(1H-Indol-3-yl)-2,5-dihydro-1H-2,5-pyrroldione Derivatives []

    • Compound Description: These are a series of indole derivatives designed as potential antimicrobial and anti-inflammatory agents. They were developed based on the structure of Arcyriarubin A, with modifications including substitutions on the indole ring and replacements of a bromine atom with nitrogen or sulfur-containing groups. []
    • Relevance: These compounds are not directly structurally related to 2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine as they lack the core pyrimidine structure. Their inclusion in the paper focuses on exploring the structure-activity relationship of indole-based compounds for different biological activities and does not directly correlate to the structural features of the main compound. []

    7. Various Pyrimidine Derivatives as Kinase Inhibitors [, , , ]

    • Compound Description: Several papers describe a wide array of pyrimidine derivatives, many designed as kinase inhibitors, particularly targeting receptors like histamine H4 receptor or tyrosine kinases like BCR-ABL. These compounds feature diverse substitutions on the pyrimidine ring, including aryl, amino, piperazine, and other heterocyclic groups. [, , , ]
    • Relevance: This broad category holds the most significant structural relevance to 2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine. The common thread across these papers is the emphasis on a substituted pyrimidine core for biological activity, often as kinase inhibitors. The specific substitutions on the pyrimidine vary greatly, but the presence of this scaffold, frequently coupled with aryl or substituted aryl groups, directly relates them to the main compound. [, , , ]

    Properties

    CAS Number

    946383-35-3

    Product Name

    2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

    IUPAC Name

    (2-iodophenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone

    Molecular Formula

    C23H24IN5O

    Molecular Weight

    513.4 g/mol

    InChI

    InChI=1S/C23H24IN5O/c1-16-7-9-18(10-8-16)26-21-15-17(2)25-23(27-21)29-13-11-28(12-14-29)22(30)19-5-3-4-6-20(19)24/h3-10,15H,11-14H2,1-2H3,(H,25,26,27)

    InChI Key

    HJLBSWOTYRFVEC-UHFFFAOYSA-N

    SMILES

    CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4I

    Canonical SMILES

    CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4I

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.